Fosmanogepix is a novel antifungal compound currently under investigation for its efficacy against invasive fungal diseases. It is classified as an N-phosphonooxymethyl prodrug that metabolizes into its active form, manogepix. This compound represents the first member of the "gepix" class of antifungals, specifically designed to target and inhibit fungal glycosylphosphatidylinositol-anchored proteins, which are crucial for cell wall integrity and pathogenicity in fungi. Fosmanogepix has shown broad-spectrum activity against various fungal pathogens, including species of Candida and Aspergillus .
The synthesis of fosmanogepix involves the creation of manogepix, the active moiety. Manogepix is synthesized through a series of chemical reactions that utilize advanced intermediates, including aminopyridines and isoxazoles. The synthesis pathway is designed to optimize yield and bioactivity against fungal targets . The compound undergoes metabolic conversion by systemic phosphatases, which cleave the prodrug to release manogepix in the body .
Fosmanogepix has a complex molecular structure characterized by its N-phosphonooxymethyl group. The molecular formula for fosmanogepix is C₁₃H₁₈N₄O₅P, with a molecular weight of approximately 351.28 g/mol. The structure includes a pyridine ring and various functional groups that contribute to its pharmacological properties. The active form, manogepix (C₁₂H₁₅N₃O₄), features a similar backbone but lacks the phosphonooxymethyl group .
Fosmanogepix primarily undergoes hydrolysis when administered, resulting in the formation of manogepix. This reaction is facilitated by alkaline phosphatases present in the bloodstream. The pharmacokinetic profile indicates rapid conversion to manogepix, which then exerts its antifungal effects by inhibiting the Gwt1 enzyme, essential for the biosynthesis of glycosylphosphatidylinositol anchors in fungal cells .
The mechanism of action of fosmanogepix revolves around its ability to inhibit Gwt1, an enzyme critical for the acylation of inositol in glycosylphosphatidylinositol-anchor biosynthesis. By disrupting this process, fosmanogepix impairs the trafficking and anchoring of mannoproteins to the fungal cell wall and membrane, leading to loss of cell wall integrity and increased susceptibility to host immune responses . This targeted action is specific to fungi, as it does not affect similar pathways in human cells .
Fosmanogepix exhibits several notable physical and chemical properties:
Fosmanogepix is primarily being developed for clinical use in treating invasive fungal infections caused by pathogens such as Candida species (e.g., Candida albicans, Candida glabrata, Candida auris) and Aspergillus species. Its broad-spectrum efficacy makes it a promising candidate for addressing antifungal resistance issues prevalent in clinical settings. Current clinical trials are assessing its safety, tolerability, and pharmacokinetics in patients undergoing chemotherapy or those with compromised immune systems .
The ongoing research aims to establish fosmanogepix as a vital addition to the antifungal arsenal, particularly for patients with limited treatment options due to drug resistance or adverse reactions to existing therapies .
Fosmanogepix originated from research at Eisai Co., where scientists identified the compound butylbenzyl isoquinoline (BIQ) as an inhibitor of fungal glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis. This discovery led to the optimization of E1210 (later renamed manogepix), a more potent Gwt1 inhibitor. In 2015, Amplyx Pharmaceuticals licensed the compound, designating the prodrug as fosmanogepix (APX001, E1211) and the active moiety as manogepix (APX001A, E1210). The compound is currently under joint development by Pfizer and Basilea Pharmaceutica, with Phase 2 clinical trials completed and Phase 3 trials anticipated [2] [3] [5].
Fosmanogepix is classified as a first-in-class antifungal with a novel mechanism of action. It belongs to the "gepix" class of antifungals, distinguished by its targeting of the Gwt1 enzyme—a pathway not exploited by existing antifungal drug classes. This strategic targeting addresses the rising incidence of resistance to conventional antifungals and provides activity against intrinsically resistant species [3] [5].
Table 1: Developmental Timeline of Fosmanogepix
Year | Developmental Milestone | Entity Involved |
---|---|---|
Pre-2015 | Discovery of Gwt1 inhibitors (BIQ, E1210) | Eisai Co. |
2015 | Licensing of compound | Amplyx Pharmaceuticals |
2020-2023 | Phase 2 clinical trials for invasive candidiasis/aspergillosis | Amplyx/Pfizer/Basilea |
2023 | Compassionate use approval for Fusarium meningitis | FDA (emergency use) |
Fosmanogepix (C₂₂H₂₁N₄O₆P; molecular weight 468.4 g/mol) is a water-soluble N-phosphonooxymethyl prodrug designed to enhance bioavailability. Systemic phosphatases rapidly convert it to the active moiety, manogepix, which features a pyridinyl-oxymethylbenzyl isoxazole structure critical for target binding [3] [5] [7].
Manogepix inhibits Gwt1, an essential fungal enzyme that catalyzes inositol acylation during GPI-anchor biosynthesis. This process anchors mannoproteins to the cell wall and membrane. Inhibition disrupts multiple virulence factors:
Biochemical assays confirm minimal inhibition of the human ortholog PIGW (IC₅₀ >100 μg/mL), ensuring selective antifungal activity. Manogepix demonstrates concentration-dependent inhibition of fungal growth, with MIC values typically ranging from 0.002–0.25 μg/mL against susceptible species [2] [7].
Table 2: In Vitro Activity Spectrum of Manogepix
Pathogen Group | Key Species | MIC/MEC Range (μg/mL) | Comparative Advantage |
---|---|---|---|
Candida spp. | C. albicans, C. glabrata | 0.002–0.06 | Superior to fluconazole; active against echinocandin-resistant isolates |
Candida auris | Pan-resistant clades I–V | 0.004–0.063 | 100% susceptibility across clades |
Aspergillus spp. | A. fumigatus, A. flavus | ≤0.03 | Active against azole-resistant strains (TR34/L98H) |
Rare Molds | Scedosporium, Fusarium solani | 0.06–0.12 | Superior to amphotericin B/posaconazole |
Mucorales | Rhizopus arrhizus | 2–8 | Variable activity (higher MICs) |
Fosmanogepix addresses three critical resistance gaps:
The novel mechanism minimizes cross-resistance with existing antifungals. Surveillance data (SENTRY program) confirms >99% susceptibility among 1,435 clinical isolates, including strains resistant to other drug classes [1] [7] [19].
Table 3: Fosmanogepix Activity Against Resistant Pathogens
Resistance Profile | Example Pathogens | Manogepix MIC Range | Resistance Bypass Mechanism |
---|---|---|---|
Pan-Antifungal Resistance | C. auris Clade III (S639P Fks1) | 0.008–0.015 μg/mL | Novel target (Gwt1) not affected by existing resistance mutations |
Azole-Resistant Aspergillosis | A. fumigatus TR34/L98H | ≤0.03 μg/mL | Independent of Cyp51A mutations |
Echinocandin-Resistant Candidemia | C. glabrata FKS mutations | ≤0.06 μg/mL | Cell wall targeting distinct from β-1,3-glucan inhibition |
Polyene-Refractory Molds | L. prolificans, Scedosporium | 0.06–0.12 μg/mL | Disruption of GPI-anchored proteins enhances membrane vulnerability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7